N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 5. A methylene bridge links the triazine ring to a 5,6,7,8-tetrahydronaphthalene sulfonamide moiety.
The synthesis of such compounds typically involves nucleophilic substitution on a pre-functionalized triazine (e.g., chlorotriazine) followed by sulfonamide coupling. While direct evidence for this compound’s synthesis is absent in the provided materials, analogous triazine derivatives (e.g., sulfonylurea herbicides) are synthesized via similar strategies, emphasizing the role of substituents in modulating reactivity and bioactivity .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-23(2)17-20-16(21-18(22-17)24(3)4)12-19-27(25,26)15-10-9-13-7-5-6-8-14(13)11-15/h9-11,19H,5-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBOPAOMVVUCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of triazine derivatives. Its unique structure combines a triazine ring with dimethylamino substituents and a sulfonamide moiety, giving it potential applications in medicinal chemistry and agricultural science. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 388.48 g/mol. The key structural features include:
- Triazine Ring : Provides a platform for interaction with biological targets.
- Dimethylamino Groups : Enhance solubility and potential receptor binding.
- Tetrahydronaphthalene Moiety : Contributes to hydrophobic interactions and biological activity.
- Sulfonamide Group : Known for its antibacterial properties.
The mechanism of action of this compound primarily involves its ability to interact with various molecular targets such as enzymes and receptors. The specific interactions can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate:
- Broad-Spectrum Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential activity against cancer cells. Preliminary studies have indicated:
- Cytotoxicity Against Cancer Cell Lines : Significant inhibition of cell proliferation in various cancer cell lines has been observed.
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of experiments evaluated the antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing promising antibacterial properties.
-
Antitumor Screening :
- In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, this compound exhibited an IC50 value of 15 µM after 48 hours of exposure.
Data Table
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Antibacterial | Staphylococcus aureus | 16 µg/mL |
| Antitumor | MCF-7 | 15 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure can be compared to triazine-based sulfonamides and related heterocyclic systems:
Key Observations:
- Substituent Effects: The dimethylamino groups on the target compound are strong electron donors, enhancing solubility in polar solvents compared to methoxy (metsulfuron-methyl) or trichloromethyl groups .
Research Implications and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
